N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide
Overview
Description
N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide (DIPBPS) is an organic compound that is widely used in a variety of scientific research applications. It is a highly versatile compound that can be used as a reagent, a catalyst, or as a building block for more complex molecules. DIPBPS has a wide range of applications, including in the fields of drug development, biochemistry, and materials science.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
The use of benzenesulfonamide derivatives, including similar structures to N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, has been explored in photodynamic therapy (PDT) for cancer treatment. These derivatives demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation, which are crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).Inhibitors of Enzymatic Activity
Benzenesulfonamide derivatives have been synthesized and characterized as inhibitors of specific enzymes. For instance, some derivatives have been studied for their inhibitory action against kynurenine 3-hydroxylase, an enzyme relevant in neurological processes. This kind of research opens avenues for the exploration of similar structures like N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide in similar roles (Röver et al., 1997).Photophysical and Photochemical Properties
Research has delved into the photophysical and photochemical properties of benzenesulfonamide derivatives, highlighting their potential for photocatalytic applications. This suggests that compounds like N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide could be explored for their applicability in photophysical and photochemical domains (Öncül, Öztürk, & Pişkin, 2021).Anticonvulsant Action
Some benzenesulfonamide derivatives have shown effectiveness as carbonic anhydrase inhibitors and have demonstrated potent anticonvulsant actions. This indicates that structurally related compounds, such as N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, could potentially have applications in neurological research and therapy (Mishra et al., 2017).Anticancer Potential
Derivatives of benzenesulfonamide have been investigated for their antiproliferative activity against various cancer cell lines. Research in this area shows that these compounds, including those with structural similarities to N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, could be used to develop new lead anticancer agents (Motavallizadeh et al., 2014).
properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N,N-di(propan-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2S/c1-11(2)19(12(3)4)22(20,21)15-7-5-14(6-8-15)18-10-13(16)9-17-18/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOGONMNVSTQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675303 | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-di(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide | |
CAS RN |
1187386-27-1 | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-di(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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